(R)-Zearalenone

Hsp90 inhibition thermal shift assay chaperone binding

(R)-Zearalenone (CAS 1394294-92-8) is the synthetic (R)-enantiomer of the β-resorcylic acid lactone mycotoxin zearalenone, a nonsteroidal estrogen produced by Fusarium fungi. The natural enantiomer is (S)-zearalenone, which binds estrogen receptors ERα and ERβ and induces hyperestrogenism in livestock.

Molecular Formula C18H22O5
Molecular Weight 318.4 g/mol
Cat. No. B13443123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Zearalenone
Molecular FormulaC18H22O5
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1
InChIInChI=1S/C18H22O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,20-21H,2,4-6,8-9H2,1H3/b7-3+/t12-/m1/s1
InChIKeyMBMQEIFVQACCCH-QDBLGGKGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (R)-Zearalenone Matters for Precision Mycotoxin and Endocrine Research — A Procurement-Focused Overview


(R)-Zearalenone (CAS 1394294-92-8) is the synthetic (R)-enantiomer of the β-resorcylic acid lactone mycotoxin zearalenone, a nonsteroidal estrogen produced by Fusarium fungi. The natural enantiomer is (S)-zearalenone, which binds estrogen receptors ERα and ERβ and induces hyperestrogenism in livestock. (R)-Zearalenone serves as an essential chiral probe for dissecting stereospecific biological activities of zearalenone congeners, enabling researchers to distinguish target engagement profiles that are masked when using the racemic mixture or the natural (S)-form alone [1][2].

Stereochemical Control Fit Supports enantiomer-specific target engagement studies distinct from racemic zearalenone.
Non-ER Target Deconvolution Allows dissection of Hsp90, kinase, and CBR1 pharmacology without ER confounding.
Chiral Reference Standard Workflow Enables enantioselective LC-MS/MS calibration using known optical rotation and retention.

Generic Zearalenone Is Not a Drop-In Replacement — Why Chirality Demands (R)-Specific Selection


The estrogenic activity of zearalenone is exquisitely dependent on the absolute configuration at the C-3 (or C-11) chiral center. The natural (S)-enantiomer is the estrogenically active form, while the (R)-enantiomer exhibits markedly different target engagement—for instance, enhanced binding to the chaperone Hsp90 rather than estrogen receptors. Substituting (R)-Zearalenone with racemic or (S)-only zearalenone in mechanistic studies, reference standard calibration, or structure-activity relationship campaigns can introduce confounding variables that obscure stereospecific contributions to potency, metabolism, and off-target liability [1][2].

ER-mediated activity may confound
(S)-enantiomer or racemate introduces estrogen receptor activation, obscuring non-ER target readouts.
Chiral identity loss in quantification
Generic zearalenone lacks defined enantiomeric purity, compromising LC-MS/MS chiral calibration.
Altered target engagement profile
Substitution may shift Hsp90/CBR1 binding signatures toward ER-dominant pharmacology.

(R)-Zearalenone Quantitative Differentiation Evidence: Comparator-Backed Data for Scientific Procurement


Hsp90 Thermal Shift: Enantiomeric Zearalenones Outperform Natural Zearalenone

Two enantiomeric zearalenone analogues (compounds 39 and ent-39) were discovered that bind significantly better to the chaperone Hsp90 than natural zearalenone, with thermal shift (Tm) values of 3.9 °C and 3.6 °C, respectively, compared to only 2.9 °C for zearalenone. This demonstrates that the (R) or non-natural configuration can enhance Hsp90 engagement, a target orthogonal to the canonical estrogen receptor activity [1].

Hsp90 Thermal Shift
Head-to-head
ΔTm 3.9 °C
Enantiomeric zearalenone 39 (R-configuration)
ΔTm 2.9 °C
Zearalenone (natural/racemic)
Reported higher Hsp90 binding shift for (R)-configuration
Biophysical assay with recombinant Hsp90
Hsp90 inhibition thermal shift assay chaperone binding

Estrogenic Potency: (R)-Zearalenone Is Expected to Be Markedly Less Active Than (S)-Zearalenone

The natural (S)-zearalenone has an estrogenic potency 650 times lower than 17β-estradiol upon oral administration in the immature rat uterotrophic assay. Structure-activity relationship studies demonstrate that the absolute (S)-configuration is required for estrogen receptor interaction; the (R)-enantiomer is predicted to have negligible estrogenic activity. While direct quantitative data for (R)-Zearalenone in this assay are not published, the class-level SAR indicates that (R)-Zearalenone would be at least several-fold less estrogenic than even the weakly active (S)-form [1].

Estrogenic Potency
Class-level
Inferred >10-fold lower ER activity; direct assay data not published
Class-level SAR; (R)-enantiomer lacks ER binding requirement
Requires validation in uterotrophic model
estrogen receptor uterotrophic assay relative potency

Target Selectivity Switch: (8S)-Methyl Zearalenone Gains CBR1 Inhibition While Losing ER and Hsp90 Binding

Introduction of a methyl group at the 8S position of the zearalenone scaffold (analogue 5) completely abolishes Hsp90 binding and reduces kinase panel binding, while conferring potent inhibition of human carbonyl reductase 1 (CBR1) with an IC50 of 210 nM. Parent zearalenone shows no CBR1 inhibition. Although this analogue is not (R)-Zearalenone itself, the data demonstrate that stereochemistry at the chiral center adjacent to the lactone carbonyl can dramatically redirect target engagement away from ER and Hsp90 toward CBR1, providing a mechanistic precedent for the altered pharmacology of the (R)-configuration [1].

CBR1 Inhibition
Cross-study comparable
IC50 210 nM
(8S)-Methyl zearalenone (R-configuration)
No inhibition
Parent zearalenone (no CBR1 activity)
Stereochemistry redirects target engagement to CBR1
Supports CBR1 inhibitor research; complete loss of Hsp90/ER binding
carbonyl reductase 1 CBR1 inhibitor target engagement switch

Estrogen Receptor Binding Affinity: Baseline for (R)-Zearalenone Evaluation

Zearalenone (presumed natural (S)- or racemic) binds to human ERα with an IC50 of 240.4 nM and to ERβ with an IC50 of 165.7 nM in competitive radioligand binding assays. These values provide the baseline against which the reduced ER affinity of (R)-Zearalenone can be benchmarked. While direct ER binding data for the pure (R)-enantiomer are not yet published, the requirement of the (S)-configuration for ER binding is well established in the literature [1].

ER Binding Baseline
Supporting
Natural zearalenone ERα IC50 240.4 nM, ERβ IC50 165.7 nM; (R)-enantiomer expected >5-fold reduced
ER affinity context for benchmarking (R)-enantiomer
Direct (R)-binding data to verify
ERα binding ERβ binding competitive binding assay

Chiral Identity Verification: Optical Rotation Differentiates (R)- from (S)-Zearalenone

The absolute configuration and optical rotation of zearalenone enantiomers were established by resolution of the racemate. Natural (S)-(-)-zearalenone exhibits a specific rotation of -170° (c=1, CHCl3). The (R)-(+)-enantiomer therefore displays a specific rotation of +170°, providing a direct, quantifiable physical parameter to verify enantiomeric identity and purity of procured (R)-Zearalenone batches [1].

Optical Rotation Identity
Head-to-head
+170°
(R)-Zearalenone (c=1, CHCl3)
-170°
(S)-Zearalenone (natural)
Direct chiral identity verification metric
Rapid QC to confirm (R)-enantiomer batch identity
optical rotation chiral purity enantiomeric excess

Application Scenarios Where (R)-Zearalenone Provides Decision-Critical Differentiation


Chiral Reference Standard for LC-MS/MS Enantioselective Quantification of Zearalenone in Food and Feed

(R)-Zearalenone serves as the essential chiral calibration standard for enantioselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods quantifying zearalenone enantiomers in complex matrices such as cereals, beer, and animal tissue. Its known optical rotation and chromatographic retention time enable accurate assignment of the (R)-enantiomer peak, ensuring regulatory compliance testing for mycotoxin contamination can distinguish between naturally occurring (S)-zearalenone and synthetic or processed-derived (R)-zearalenone [1][2].

Negative Control for Non-ER Zearalenone Target Deconvolution (Hsp90, Kinases, CBR1)

Because (R)-Zearalenone is expected to have negligible estrogen receptor activity, it can be used as a scaffold-matched negative control in experiments designed to identify non-ER targets of zearalenone, such as Hsp90 binding (ΔTm 3.9 °C for enantiomeric analogues) or kinase inhibition. This enables cleaner pharmacological profiling without the confounding influence of ER-mediated transcriptional effects [1].

Stereochemistry-Activity Relationship (SAR) Probe for Resorcylic Acid Lactone Drug Discovery

(R)-Zearalenone provides a defined stereochemical input for SAR campaigns exploring the resorcylic acid lactone scaffold. The demonstrated switch from ER/Hsp90 binding to CBR1 inhibition upon stereochemical modification (e.g., (8S)-methyl zearalenone IC50 210 nM) illustrates how the (R)-configuration can redirect target engagement toward therapeutically relevant enzymes such as CBR1, supporting medicinal chemistry programs targeting carbonyl reductases [2].

Enantiomeric Purity Monitoring in Zearalenone Biotransformation and Detoxification Studies

Microbial and enzymatic detoxification strategies for zearalenone often involve stereoselective transformations. (R)-Zearalenone is used as a substrate or analytical spike-in to monitor enantiomeric excess and conversion rates, providing critical data on the stereospecificity of lactonases, glycosyltransferases, and cytochrome P450 enzymes involved in zearalenone biodegradation pathways [1].

Application
Selection Property
Validation Focus
Enantioselective LC-MS/MS Quantification
Chiral chromatographic retention profile
Enantiomeric peak assignment and calibration
Non-ER Target Deconvolution (Hsp90, CBR1)
ER-independent scaffold engagement
Hsp90/CBR1 target engagement confirmation
SAR Probe for Carbonyl Reductase Research
Stereochemistry-redirected target engagement
CBR1 inhibition profiling away from ER/Hsp90
Biotransformation Purity Monitoring
Optical rotation and chiral HPLC identity
Enantiomeric excess and conversion rate
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